Cas no 17206-54-1 (2-Methyl-2-phenylcyclohexanone)

2-Methyl-2-phenylcyclohexanone is a substituted cyclohexanone derivative featuring a methyl and phenyl group at the 2-position. This compound is of interest in organic synthesis due to its sterically hindered ketone functionality, which can influence reactivity in reduction, condensation, and nucleophilic addition reactions. The phenyl group enhances aromatic character, potentially improving stability and enabling applications in chiral auxiliaries or intermediates for pharmaceuticals and fine chemicals. Its structural features make it useful for studying steric effects in reaction mechanisms. The compound is typically a solid at room temperature, with solubility in common organic solvents, facilitating handling in laboratory settings.
2-Methyl-2-phenylcyclohexanone structure
17206-54-1 structure
Product Name:2-Methyl-2-phenylcyclohexanone
CAS No:17206-54-1
MF:C13H16O
MW:188.265543937683
CID:223958
PubChem ID:349943
Update Time:2025-08-05

2-Methyl-2-phenylcyclohexanone Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-2-phenylcyclohexanone
    • 2-methyl-2-phenylcyclohexan-1-one
    • Cyclohexanone,2-methyl-2-phenyl-
    • (S)-(-)-2-Methyl-2-phenyl-cyclohexanon
    • 1-Methyl-1-phenyl-cyclohexanon-(2)
    • 2-Methyl-2-phenyl-cyclohexanon
    • 2-Methyl-2-phenyl-cyclohexanon-(1)
    • 2-methyl-2-phenyl-cyclohexanone
    • 2-methyl-6-phenylcyclohexanone
    • Cyclohexanone,2-methyl-2-phenyl
    • 2-Phenyl-2-methylcyclohexanone
    • 17206-54-1
    • NSC409889
    • SCHEMBL963045
    • AKOS006273629
    • NKJLGNHULJVJGL-UHFFFAOYSA-N
    • 2-Methyl-2-phenylcyclohexanon
    • W-206019
    • CS-0359308
    • DTXSID30325379
    • NSC-409889
    • MDL: 'MFCD00230846
    • Inchi: 1S/C13H16O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3
    • InChI Key: NKJLGNHULJVJGL-UHFFFAOYSA-N
    • SMILES: O=C1CCCCC1(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 188.12000
  • Monoisotopic Mass: 188.12
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.014
  • Boiling Point: 295.6°Cat760mmHg
  • Flash Point: 123.2°C
  • Refractive Index: 1.524
  • PSA: 17.07000
  • LogP: 3.08740

2-Methyl-2-phenylcyclohexanone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-Methyl-2-phenylcyclohexanone Pricemore >>

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Additional information on 2-Methyl-2-phenylcyclohexanone

2-Methyl-2-phenylcyclohexanone (CAS No. 17206-54-1): A Comprehensive Overview

2-Methyl-2-phenylcyclohexanone, also known by its CAS registry number 17206-54-1, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and fine chemicals. This compound belongs to the class of ketones and is characterized by its unique structure, which combines a cyclohexanone ring with a methyl and phenyl substituent at the same carbon atom. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it an intriguing subject for both academic research and industrial applications.

The cyclohexanone core of 2-Methyl-2-phenylcyclohexanone serves as a foundational framework for various synthetic transformations. The methyl group at the 2-position enhances the compound's stability and reactivity, while the phenyl group introduces aromaticity and potential for further functionalization. This combination makes 17206-54-1 a valuable intermediate in the synthesis of complex molecules, particularly in the development of bioactive compounds with therapeutic potential.

Recent advancements in synthetic chemistry have highlighted the importance of 2-Methyl-2-phenylcyclohexanone as a key building block in the construction of bioactive molecules. For instance, researchers have employed this compound as a precursor in the synthesis of novel antibiotics, antifungal agents, and anticancer drugs. Its ability to undergo various reactions, such as nucleophilic additions, enolate formations, and cyclizations, has made it an indispensable tool in modern drug discovery.

In addition to its role in pharmaceuticals, 17206-54-1 has found applications in agrochemicals, where it serves as an intermediate in the synthesis of pesticides and herbicides. The compound's stability under various environmental conditions makes it suitable for use in agricultural settings. Furthermore, its compatibility with green chemistry principles has led to its adoption in environmentally friendly synthesis routes.

The synthesis of 2-Methyl-2-phenylcyclohexanone involves multiple steps, often starting from readily available starting materials such as cyclohexanone or benzaldehyde. One common approach involves the Claisen condensation reaction, which facilitates the formation of the desired product through a series of well-defined steps. Recent studies have focused on optimizing these synthetic pathways to improve yield, reduce costs, and minimize environmental impact.

From a structural perspective, 17206-54-1 exhibits interesting stereochemical properties due to the presence of chiral centers in its molecule. These properties have been exploited in asymmetric synthesis strategies, enabling the production of enantiomerically pure compounds with high optical activity. Such compounds are highly sought after in pharmaceutical research due to their potential for producing drugs with enhanced efficacy and reduced side effects.

Moreover, 2-Methyl-2-phenylcyclohexanone has been investigated for its role in natural product synthesis. Its structural similarity to certain natural compounds has led to its use as a key intermediate in the total synthesis of complex molecules found in nature. This application underscores its importance not only as a synthetic tool but also as a means to unravel the chemical complexity of natural products.

In terms of spectroscopic characterization, 17206-54-1 exhibits distinct signals in techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy. These signals provide valuable insights into the compound's molecular structure and help confirm its identity during analytical studies. Advanced techniques like mass spectrometry have also been employed to study its fragmentation patterns, further aiding in its characterization.

The biological activity of 17206-54-1 has been extensively studied across various assays. In vitro studies have revealed its potential as an inhibitor of key enzymes involved in disease pathways, making it a promising candidate for drug development. Additionally, preclinical studies have demonstrated its ability to modulate cellular processes associated with inflammation and oxidative stress, highlighting its therapeutic potential.

From an industrial perspective, the production of 2-Methyl-2-phenylcyclohexanone has been scaled up using efficient manufacturing processes that ensure high purity and consistency. Quality control measures such as chromatographic analysis are employed to ensure that the final product meets stringent regulatory standards before being used in downstream applications.

In conclusion, 17206-54-1, or 2-Methyl-2-PHENYLCYCLOHEXANONE, stands out as a critical compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new possibilities for this compound, its role in shaping future advancements in chemistry is expected to grow even further.

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